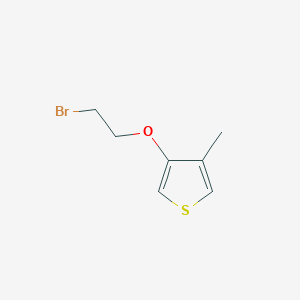

3-(2-Bromoethoxy)-4-methylthiophene

Description

3-(2-Bromoethoxy)-4-methylthiophene is a brominated thiophene derivative featuring a methyl group at the 4-position and a 2-bromoethoxy substituent at the 3-position of the heteroaromatic ring. The bromoethoxy group acts as a reactive handle for further functionalization, making this compound valuable in polymer chemistry and organic synthesis. The compound’s structure enables applications in conductive polymers, where bromine atoms can be replaced with ionic groups (e.g., N-methylimidazolium) to form dynamic polyelectrolytes .

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

3-(2-bromoethoxy)-4-methylthiophene |

InChI |

InChI=1S/C7H9BrOS/c1-6-4-10-5-7(6)9-3-2-8/h4-5H,2-3H2,1H3 |

InChI Key |

BDEQZKWUAZYJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1OCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(3-Bromopropoxy)-4-methylthiophene (BMT)

- Structure : Features a longer 3-bromopropoxy chain instead of 2-bromoethoxy.

- Synthesis : Synthesized via nucleophilic substitution with 1,3-dibromopropane, yielding 81% .

- Key Differences: Chain Length: The propoxy chain may enhance solubility in non-polar solvents compared to the ethoxy analog. Reactivity: Longer alkyl chains could slow down substitution reactions due to steric hindrance.

(3-(2-Bromoethoxy)phenyl)methanol Derivatives

- Examples: (3-(2-Bromoethoxy)-4-methoxyphenyl)methanol (3j), (3-(2-Bromoethoxy)-4-nitrophenyl)methanol (3k) .

- Synthesis: Prepared via bromoalkylation of phenolic substrates, achieving yields of 90–99%.

- Key Differences :

- Core Structure : Benzene rings instead of thiophene alter electronic properties (e.g., reduced conjugation).

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3k) increase electrophilicity, while methoxy (3j) enhances solubility.

- Physical State : Most derivatives are oils, unlike crystalline thiophene analogs, complicating purification .

3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one

- Structure: Combines a furanone core with 4-bromophenyl and 2-bromoethoxy groups .

- Synthesis: Produced via reaction of 3-(4-bromophenyl)-4-hydroxyfuranone with 1,2-dibromoethane in acetone, yielding a crystalline solid.

- Key Differences: Reactivity: The furanone ring undergoes ring-opening reactions, unlike thiophene. Crystallography: X-ray analysis confirms (E)-stereochemistry and C–H···π interactions stabilizing the crystal lattice .

2,4-Dibromo-1-(2-bromoethoxy)benzene

- Structure : Benzene ring with bromo and bromoethoxy substituents .

- Synthesis: Yield of 73% via bromoalkylation of 2,4-dibromophenol.

- Key Differences :

- Electronic Effects : Multiple bromine atoms increase density and reactivity, but may lead to side reactions.

- Applications : Primarily used as a halogenated intermediate in cross-coupling reactions.

Data Tables

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.